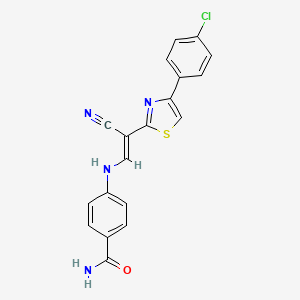
(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a useful research compound. Its molecular formula is C19H13ClN4OS and its molecular weight is 380.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound contains a thiazole ring, which is a common feature in many bioactive molecules . Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could potentially interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a thiazole ring can interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular processes .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生物活性
(E)-4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a thiazole ring and an amino-benzamide structure, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer properties. The proposed mechanisms include:
- Inhibition of Protein Kinases : Compounds with similar structures have demonstrated the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .
- Histone Deacetylase Inhibition : Some derivatives have shown potential as histone deacetylase (HDAC) inhibitors, which can lead to apoptosis in cancer cells and modulation of gene expression .
- Antimicrobial Activity : Similar thiazole derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting a broad-spectrum activity.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of compounds related to this compound:
| Activity | Target Cells/Pathogens | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer) | 8 - 50 | HDAC inhibition, apoptosis induction |
| Antimicrobial | Various bacterial and fungal strains | Comparable to norfloxacin and fluconazole | Disruption of microbial growth pathways |
| Protein Kinase Inhibition | Various cancer cell lines | Not specified | Inhibition of signaling pathways |
Case Studies
- Antitumor Activity : A study examining a compound structurally similar to this compound found significant inhibition of proliferation in several cancer cell lines, including HepG2 and A549, with IC50 values below 15 μM after 72 hours of treatment .
- Antimicrobial Efficacy : Research highlighted that thiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells via the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death .
属性
IUPAC Name |
4-[[(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZZGDVIXOEDQR-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













